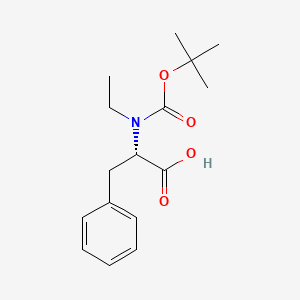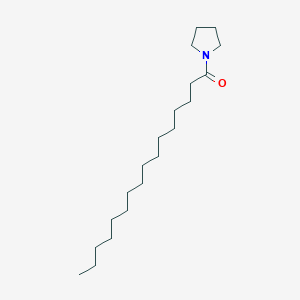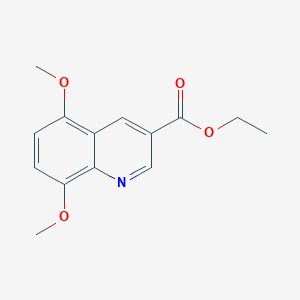
1-Benzyl-3,5-dibromobenzene
Overview
Description
1-Benzyl-3,5-dibromobenzene is a chemical compound with the CAS Number: 71572-36-6 . It has a molecular weight of 326.03 . The IUPAC name for this compound is 1-benzyl-3,5-dibromobenzene .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Benzyl-3,5-dibromobenzene often involves electrophilic substitution reactions . The process typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3,5-dibromobenzene can be represented by the InChI code: 1S/C13H10Br2/c14-12-7-11 (8-13 (15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 .Chemical Reactions Analysis
Benzene derivatives like 1-Benzyl-3,5-dibromobenzene can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3,5-dibromobenzene include a molecular weight of 326.03 .Scientific Research Applications
Synthesis of Valuable Organic Compounds
1-Benzyl-3,5-dibromobenzene plays a crucial role in the synthesis of various organic compounds. It acts as a key intermediate in the creation of 1,2-dibromobenzenes, which are highly valuable precursors for organic transformations, particularly those involving benzynes. This is evident in the synthesis of derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, showcasing its versatility in chemical reactions (Diemer, Leroux, & Colobert, 2011).
Application in Antimitotic Agents
Another significant application is in the development of antimitotic agents. A series of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues were developed using a functionalized dibromobenzene intermediate. These compounds demonstrated efficacy in cell viability and cell proliferation assays, indicating their potential in medical research (Shetty et al., 2011).
Facilitating Palladium-Catalyzed Cross-Coupling
1-Benzyl-3,5-dibromobenzene is instrumental in palladium-catalyzed cross-coupling reactions. These reactions involve carbonyl and phenolic compounds, leading to the production of oxygen-containing heterocycles or carbocyclic compounds. This demonstrates its utility in complex organic synthesis processes (Terao, Satoh, Miura, & Nomura, 1999).
Role in Polarographic Studies
1-Benzyl-3,5-dibromobenzene is also studied in polarographic research. Its behavior in solvents like acetonitrile and dimethylformamide has been examined, particularly focusing on its transformation into benzyne, a reactive intermediate in many chemical processes (Wawzonek & Wagenknecht, 1964).
Mechanism of Action
The mechanism of action for the reactions of 1-Benzyl-3,5-dibromobenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3,5-dibromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKGSUXPFUDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293134 | |
| Record name | 1-benzyl-3,5-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,5-dibromobenzene | |
CAS RN |
71572-36-6 | |
| Record name | NSC87361 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-3,5-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















